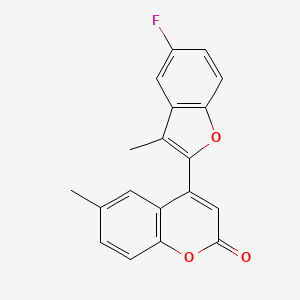
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterisation
Research on synthetic benzamide derivatives, such as N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide, primarily investigates their chemical synthesis and structural properties. A study by Kelly et al. (2007) focused on the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids. These compounds were fully characterised using a combination of spectroscopic techniques, demonstrating their structural diversity and potential for further chemical modifications (Kelly et al., 2007).
Antitumor Activity
One of the primary areas of interest for this compound derivatives is their potential antitumor activity. Saito et al. (1999) explored the biological properties and antitumor efficacy of MS-27-275, a synthetic inhibitor of histone deacetylase (HDA), which shares structural similarities with the compound . The study found that MS-27-275 inhibited HDA, induced hyperacetylation of nuclear histones, and showed marked in vivo antitumor activity against human tumors, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Fluorinated Derivatives and Antimicrobial Activity
The introduction of fluorine atoms into organic compounds can significantly affect their biological activity. Carmellino et al. (1994) studied the antifungal and antibacterial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), finding several compounds with high activity against fungi and Gram-positive microorganisms. These results highlight the potential for designing new antimicrobial agents based on fluorinated derivatives (Carmellino et al., 1994).
Application in Molecular Imaging
Fluorinated compounds have also found applications in molecular imaging, particularly positron emission tomography (PET). For example, the development of fluorine-18-labeled compounds for tumor delineation and the study of brain receptors in Alzheimer's disease patients demonstrate the versatility of these compounds in clinical research (Kepe et al., 2006).
Propriétés
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-7-9-16(10-8-15)22-17-6-1-3-13(11-17)12-20-18(21)14-4-2-5-14/h1,3,6-11,14H,2,4-5,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFIUMJRXONTOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)

![(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2409587.png)
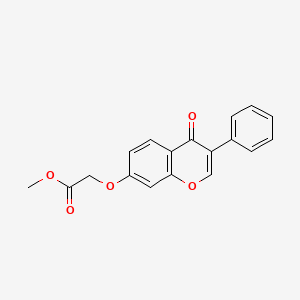
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2409590.png)
![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)
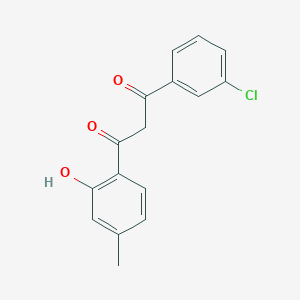
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2409595.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)
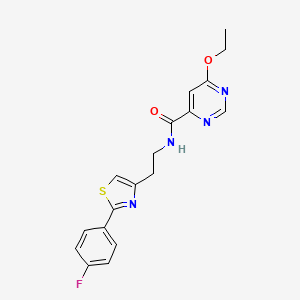

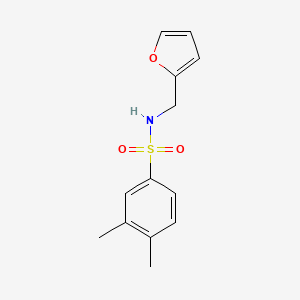
![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)
